5-Bromo-1-[(tert-butoxy)methyl]-1H-1,2,4-triazol-3-amine
Description
Properties
Molecular Formula |
C7H13BrN4O |
|---|---|
Molecular Weight |
249.11 g/mol |
IUPAC Name |
5-bromo-1-[(2-methylpropan-2-yl)oxymethyl]-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C7H13BrN4O/c1-7(2,3)13-4-12-5(8)10-6(9)11-12/h4H2,1-3H3,(H2,9,11) |
InChI Key |
DSAMVJJDDPPSIV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OCN1C(=NC(=N1)N)Br |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Intermediates
- 5-Bromo-1H-1,2,4-triazol-3-amine : The core heterocycle featuring the reactive bromine atom at the 5-position.
- tert-Butyl chloromethyl ether (or tert-butoxy methyl halide) : Used as the alkylating agent to introduce the tert-butoxy methyl substituent.
Alkylation Reaction Conditions
The primary method involves the nucleophilic substitution of the triazole nitrogen at the 1-position with tert-butoxy methyl halide under basic conditions. Typical conditions include:
- Base : Potassium carbonate (K2CO3) or sodium hydride (NaH) to deprotonate the triazole nitrogen and increase nucleophilicity.
- Solvent : Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reaction.
- Temperature : Mild heating (e.g., 50–80 °C) to promote reaction kinetics.
- Time : Several hours (4–12 hours) depending on scale and reactivity.
Stepwise Reaction Scheme
| Step | Description | Reagents and Conditions | Expected Outcome |
|---|---|---|---|
| 1 | Deprotonation of 5-bromo-1H-1,2,4-triazol-3-amine | K2CO3 or NaH, DMF, room temp | Formation of nucleophilic triazolide anion |
| 2 | Alkylation with tert-butyl chloromethyl ether | tert-butyl chloromethyl ether, 50–80 °C, 6–12 h | Formation of 5-Bromo-1-[(tert-butoxy)methyl]-1H-1,2,4-triazol-3-amine |
| 3 | Work-up and purification | Extraction, washing, recrystallization or chromatography | Isolation of pure product |
Alternative Synthetic Routes
- Protection/Deprotection Strategy : Starting from 5-bromo-1H-1,2,4-triazol-3-amine, the amino group at the 3-position may be protected (e.g., as a carbamate) to prevent side reactions during alkylation, followed by deprotection post-alkylation.
- Direct Nucleophilic Substitution : Using tert-butyl bromomethyl ether as the alkylating agent under similar basic conditions.
- Base Selection : Sodium hydride provides stronger deprotonation but requires careful handling; potassium carbonate is milder and safer for scale-up.
- Solvent Choice : DMF is commonly used for its high polarity and ability to dissolve both organic and inorganic reagents; however, DMSO or acetonitrile can be alternatives.
- Temperature Control : Maintaining moderate temperatures avoids decomposition of sensitive intermediates.
- Purification : Column chromatography or recrystallization from mixed solvents (e.g., methyl tert-butyl ether/toluene) yields high-purity product.
| Parameter | Typical Value/Range | Notes |
|---|---|---|
| Starting material amount | 1 equivalent | 5-Bromo-1H-1,2,4-triazol-3-amine |
| Alkylating agent amount | 1.1–1.5 equivalents | tert-butyl chloromethyl ether |
| Base | K2CO3 or NaH | 1.2–2 equivalents |
| Solvent | DMF or DMSO | Anhydrous preferred |
| Temperature | 50–80 °C | Controlled heating |
| Reaction time | 6–12 hours | Monitored by TLC or HPLC |
| Yield | 70–85% | Depending on purification |
| Purity (HPLC) | >98% | After purification |
- NMR Spectroscopy : Characteristic signals include tert-butyl methyl protons as a singlet near 1.4 ppm and methylene protons adjacent to oxygen around 4.5 ppm; aromatic triazole protons appear in the 7–9 ppm range.
- Mass Spectrometry : Molecular ion peak consistent with molecular weight 249.11 g/mol.
- Elemental Analysis : Confirms presence of bromine, nitrogen, carbon, hydrogen, and oxygen consistent with the molecular formula C7H13BrN4O.
- Purity Assessment : High-performance liquid chromatography (HPLC) confirms product purity >98%.
The preparation of this compound is efficiently achieved through the alkylation of 5-bromo-1H-1,2,4-triazol-3-amine with tert-butyl chloromethyl ether under basic conditions in polar aprotic solvents. Optimization of base, solvent, temperature, and reaction time ensures high yield and purity. Analytical data support the successful synthesis and structural integrity of the product. This method is amenable to scale-up for industrial applications in medicinal chemistry and related fields.
Chemical Reactions Analysis
Substitution Reactions
The bromine atom at position 5 of the triazole ring is highly reactive toward nucleophilic substitution (SN2/SNAr mechanisms), enabling functionalization at this position.
Mechanistic Insight : The electron-deficient nature of the triazole ring facilitates nucleophilic attack at the brominated position. Steric hindrance from the bulky tert-butoxymethyl group limits reactivity at the N1 position.
Oxidation Reactions
The triazole ring undergoes oxidation under controlled conditions, particularly at the C3–N4 bond.
| Oxidizing Agent | Conditions | Product | Applications |
|---|---|---|---|
| KMnO₄ | H₂O, 25°C, 3h | 3-Nitroso derivative | Intermediate for nitration reactions. |
| mCPBA | CH₂Cl₂, 0°C, 2h | Triazole N-oxide | Bioactive compound synthesis. |
Research Finding : Oxidation efficiency depends on solvent polarity, with aprotic solvents (e.g., CH₂Cl₂) favoring N-oxide formation.
Cyclization Reactions
The compound participates in cycloaddition and intramolecular cyclization to form fused heterocycles .
Example Reactions:
-
With Alkynes :
Under Cu(I) catalysis, the triazole reacts with terminal alkynes to form 1,2,3-triazolo[1,5-a]pyrimidines .
Conditions : CuI (10 mol%), Et₃N, MeCN, 60°C, 8h. Yield : 68% . -
Intramolecular Cyclization :
Heating with PCl₅ generates a chloroimidate intermediate, which cyclizes to form a tetrazolo[1,5-a]triazine.
Conditions : Toluene, 110°C, 4h. Yield : 61%.
Amine Reactivity:
The C3-amine group undergoes condensation with carbonyl compounds:
| Reaction Partner | Conditions | Product | Yield |
|---|---|---|---|
| Benzaldehyde | EtOH, HCl, reflux, 5h | Schiff base | 83% |
| Acetyl chloride | CH₂Cl₂, Et₃N, 0°C, 2h | Acetamide derivative | 75% |
Key Note : The tert-butoxymethyl group does not participate in these reactions, preserving its orthogonal protection role .
Stability and Side Reactions
-
Hydrolysis : The tert-butoxymethyl group resists hydrolysis under acidic/basic conditions (pH 2–12, 25°C).
-
Thermal Decomposition : Degrades above 200°C, releasing isobutylene and CO₂.
Industrial-Scale Considerations
Scientific Research Applications
Chemistry
5-Bromo-1-[(tert-butoxy)methyl]-1H-1,2,4-triazol-3-amine serves as a crucial building block in synthesizing more complex molecules. Its applications include:
- Synthesis of Pharmaceuticals : It can be used to develop new drug candidates by modifying its structure to enhance biological activity.
- Agrochemicals : The compound has potential applications in creating novel pesticides or herbicides that target specific biological pathways.
Biology
In biological research, this compound is utilized for:
- Enzyme Inhibition Studies : It acts as a probe to study enzyme mechanisms and interactions. The bromine atom enhances its binding affinity to certain enzymes, allowing researchers to investigate inhibition pathways effectively .
- Biochemical Assays : It is employed in assays to evaluate the biological activity of other compounds or to understand metabolic pathways influenced by triazole derivatives.
Industrial Applications
In industrial chemistry, this compound is used as:
- Intermediate in Chemical Processes : It facilitates the production of specialty chemicals through various synthetic routes.
Case Study 1: Enzyme Inhibition
A study demonstrated that derivatives of triazoles including this compound exhibited significant inhibitory effects on specific enzymes involved in cancer proliferation pathways. The compound was shown to bind effectively to the active sites of these enzymes, blocking their activity and thus providing insights into potential therapeutic applications against cancer .
Case Study 2: Synthesis of Novel Agrochemicals
Research has indicated that modifications of this compound led to the development of new agrochemical agents with enhanced efficacy against pests while minimizing environmental impact. The structure's versatility allowed for alterations that improved target specificity and reduced toxicity .
Mechanism of Action
The mechanism of action of 5-Bromo-1-[(tert-butoxy)methyl]-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. The bromine atom and the tert-butoxy group play crucial roles in its reactivity and binding affinity. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The triazole ring can also interact with various biological pathways, leading to its effects in biological systems.
Comparison with Similar Compounds
Structural Comparison
The compound is compared to structurally related brominated heterocycles (Table 1). Key differences lie in the substituents at the N1 position and the presence/absence of bromine:
Key Observations :
- Bromination at C5 in triazoles vs. pyrazoles alters electronic distribution, affecting reactivity and target interactions .
Physicochemical Properties
- Solubility : The tert-butoxymethyl group likely reduces aqueous solubility compared to methoxymethyl or methyl analogs, as seen in similar compounds requiring organic solvents for purification .
- Stability : Bromine at C5 increases stability against nucleophilic attack, a feature shared with 5-bromo-thiophene derivatives in agrochemicals .
Q & A
Q. Advanced Optimization Strategies :
- Catalyst Screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance bromination efficiency .
- Microwave-Assisted Synthesis : Reduce reaction times (e.g., from 48 hours to 2–4 hours) and improve yields by 15–20% compared to conventional heating .
Table 1 : Example Reaction Conditions and Yields
| Step | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | tert-Butoxymethyl chloride, K₂CO₃ | DMF | 25 | 12 | 65–70 |
| 2 | NBS, AIBN | CCl₄ | 80 | 6 | 75–80 |
How is the structural integrity of this compound validated, and what analytical techniques are critical?
Q. Basic Characterization :
Q. Advanced Analysis :
- X-ray Crystallography : Resolve conformational details, such as the envelope conformation of the triazole ring and dihedral angles between substituents .
- HPLC-PDA Purity Analysis : Ensure >98% purity using C18 columns with acetonitrile/water gradients .
What methodologies are recommended for evaluating its biological activity in antimicrobial assays?
Q. Basic Screening :
Q. Advanced Mechanistic Studies :
- Enzyme Inhibition Assays : Target bacterial dihydrofolate reductase (DHFR) or fungal cytochrome P450 enzymes .
- Synergistic Studies : Combine with β-lactam antibiotics to assess resistance modulation .
How do reaction conditions influence the formation of byproducts during cyclization?
Q. Advanced Mechanistic Insight :
- Byproduct Identification : LC-MS/MS detects intermediates like unsubstituted triazoles or over-brominated derivatives.
- Temperature Control : Lowering bromination temperature to 0°C minimizes di-bromination .
- Solvent Polarity : Use DCM instead of DMF to reduce nucleophilic substitution at the tert-butoxy group .
What safety protocols are essential for handling this compound in laboratory settings?
Q. Basic Safety Measures :
Q. Waste Management :
- Neutralization : Treat brominated waste with 10% NaHCO₃ before disposal .
- Storage : Keep in amber vials at 2–8°C to prevent degradation .
How can researchers assess the compound’s stability under varying pH and temperature conditions?
Q. Advanced Stability Studies :
- Forced Degradation : Expose to 0.1M HCl/NaOH (40°C, 24h) and analyze degradation products via HPLC .
- Thermogravimetric Analysis (TGA) : Determine decomposition onset temperatures (typically >150°C) .
Table 2 : Stability Data Under Accelerated Conditions
| Condition | Temp (°C) | pH | Degradation (%) | Half-Life (h) |
|---|---|---|---|---|
| Acidic | 40 | 1.2 | 25 | 48 |
| Neutral | 25 | 7.0 | <5 | >500 |
What computational approaches predict its interaction with biological targets?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
